molecular formula C22H16N4O4 B3014780 3-(furan-2-ylmethyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207033-86-0

3-(furan-2-ylmethyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B3014780
CAS RN: 1207033-86-0
M. Wt: 400.394
InChI Key: UHWGHFMDCKOQEG-UHFFFAOYSA-N
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Description

3-(furan-2-ylmethyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16N4O4 and its molecular weight is 400.394. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on compounds structurally related to 3-(furan-2-ylmethyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione demonstrates a broad interest in synthesizing novel heterocyclic compounds for antimicrobial applications. For example, the synthesis of new furothiazolo pyrimido quinazolinones from visnagenone or khellinone and their evaluation for antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi highlights the potential of these compounds in developing new antimicrobial agents (A. Abu‐Hashem, 2018).

Antifungal and Antitumor Activities

Studies on quinazoline derivatives, such as the synthesis and testing of 6,7-bis(arylthio)-quinazoline-5,8-diones and furo[2,3-f]quinazolin-5-ols, have shown good antifungal activity against Candida, Aspergillus species, and Cryptococcus neoformans, suggesting their promise as antifungal agents. Additionally, these compounds have been evaluated for their antitumor activity, indicating a potential application in cancer therapy (C. Ryu et al., 2012).

Synthesis and Characterization for Chemotherapeutic Applications

The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, aimed at exploring their antitumor activity, underline the significance of heterocyclic compounds in the search for new chemotherapeutic agents. These studies provide a framework for the development and evaluation of compounds with potential medical applications (Catalin V. Maftei et al., 2013).

Potential as Energetic Materials

Another aspect of research focuses on the synthesis of heterocyclic compounds for applications outside of biomedicine, such as the development of insensitive energetic materials. The exploration of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan derivatives for their potential as energetic materials demonstrates the versatility of heterocyclic chemistry in creating compounds with specific physical properties, such as high thermal stability and insensitivity to impact and friction (Qiong Yu et al., 2017).

properties

IUPAC Name

3-(furan-2-ylmethyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c27-21-17-10-4-5-11-18(17)25(22(28)26(21)13-16-9-6-12-29-16)14-19-23-20(24-30-19)15-7-2-1-3-8-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWGHFMDCKOQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.